Benz(a)anthracene, 8,9-dihydro-, is a polycyclic aromatic hydrocarbon (PAH) derived from benz(a)anthracene, which is a well-known carcinogen. This compound is classified under toxic substances due to its potential health risks, including carcinogenic properties. The chemical structure of Benz(a)anthracene, 8,9-dihydro- consists of multiple fused aromatic rings, making it part of a larger family of compounds that are significant in environmental chemistry and toxicology.
Benz(a)anthracene, 8,9-dihydro- is primarily sourced from coal tar and products of combustion processes. It can also be found in various environmental samples, including flue gases from coal-fired power plants and automobile exhausts. Its presence in these sources raises concerns regarding human exposure and environmental contamination.
The synthesis of Benz(a)anthracene, 8,9-dihydro- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of benz(a)anthracene derivatives. This process often requires the use of catalysts such as palladium on carbon and conditions of elevated temperature and pressure to achieve the desired product .
Benz(a)anthracene, 8,9-dihydro- can undergo various chemical reactions:
The mechanism of action for Benz(a)anthracene, 8,9-dihydro- primarily revolves around its metabolic activation. Once metabolized in the body, it forms reactive intermediates that can interact with cellular macromolecules such as DNA.
Benz(a)anthracene, 8,9-dihydro- has several scientific applications:
Rat liver microsomes extensively metabolize polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene and its dimethylated analog 7,12-dimethylbenz[a]anthracene (DMBA). This process yields 8,9-dihydro-8,9-dihydroxybenz(a)anthracene as a principal dihydrodiol metabolite. The transformation involves two critical enzymatic phases: initial cytochrome P450 (CYP)-dependent epoxidation at the 8,9-position, followed by epoxide hydrolase-mediated hydrolysis to form the vicinal diol [3] [9]. Studies using inhibitors demonstrate mechanistic specificity; 1,2-epoxy-3,3,3-trichloropropane (an epoxide hydratase inhibitor) substantially suppresses dihydrodiol formation. This confirms the essential role of epoxide intermediates in the pathway and suggests alternative oxidative routes (e.g., direct hydroxylation) may generate minor metabolites like 3-hydroxy or 4-hydroxy derivatives under specific conditions [1].
Table 1: Key Hepatic Metabolites of Benz[a]anthracene and Related Compounds
Parent Compound | Major Metabolite Identified | Enzymes Involved | Reference |
---|---|---|---|
Benz[a]anthracene | (–)-8,9-Dihydro-8,9-dihydroxybenz[a]anthracene | Cytochrome P450, Epoxide Hydrolase | [5] |
7,12-Dimethylbenz[a]anthracene (DMBA) | 8,9-Dihydro-8,9-dihydroxy-DMBA | Cytochrome P450, Epoxide Hydrolase | [3] |
DMBA | 5,6-Dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethyl-BA | CYP, Epoxide Hydrolase (inhibitor-sensitive) | [1] |
The 8,9-dihydrodiol metabolite is not a terminal product but a critical precursor for further bioactivation. In hepatic and extrahepatic tissues (e.g., lung microsomes, hamster embryo cells), this non-K-region dihydrodiol undergoes a second epoxidation event. This typically targets the adjacent 10,11-double bond, forming the ultimate carcinogen 8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz[a]anthracene, classified as a diol-epoxide [8]. This diol-epoxide exhibits pronounced reactivity with cellular macromolecules. Crucially, dihydrodiols generated in the K-region (e.g., 5,6-positions of benz[a]anthracene) show significantly lower carcinogenic potential compared to non-K-region diols like the 8,9-dihydrodiol, highlighting the metabolic importance of the bay-region 8,9,10,11-ring system for carcinogenicity [7] [8].
The metabolic activation pathway exhibits stringent stereoselectivity, dictating carcinogenic potency:
Table 2: Stereochemical Configuration of Key Benz[a]anthracene Metabolites
Metabolic Intermediate | Stereochemical Configuration | Enzymatic Origin | Biological Significance |
---|---|---|---|
Major Initial Epoxide | (+)-(8R,9S)-Benz[a]anthracene 8,9-oxide | Cytochrome P450 oxidation | Precursor to major dihydrodiol |
Major Dihydrodiol | (–)-(8R,9R)-8,9-Dihydro-8,9-dihydroxy | Hydrolysis of (+)-(8R,9S)-epoxide by Epoxide Hydrolase | Precursor to ultimate carcinogen |
Ultimate Carcinogen (Diol-Epoxide) | (–)-trans-8R,9S-Dihydroxy-10S,11R-Epoxy | Epoxidation of (–)-(8R,9R)-dihydrodiol | Binds DNA, mutagenic, carcinogenic |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5